CCMQ

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CCMQ implique généralement la condensation de l'acide 2-aminobenzoïque avec le chlorure de 2-méthylbenzoyle en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite cyclisé pour former la structure cyclique de la quinazolinone. Les conditions réactionnelles nécessitent souvent un reflux du mélange pendant plusieurs heures pour assurer une conversion complète.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir du this compound de haute qualité adapté à la recherche et aux applications industrielles.

Analyse Des Réactions Chimiques

Core Chemical Mechanisms in CMAQ

CMAQ simulates atmospheric chemistry through three interconnected phases :

-

Gas-phase reactions : Governed by photochemical mechanisms (e.g., CRACMM, CB6r5).

-

Aerosol-phase reactions : Including sulfate-nitrate-ammonium (SNA) thermodynamics and secondary organic aerosol (SOA) formation.

-

Aqueous-phase reactions : Occurring in cloud droplets.

Key Reaction Families

HONO Chemistry Improvements

Studies integrating CMAQv5.3 with observational data from Beijing (2015) revealed underprediction of by 50–80% in default configurations . Revised parameterizations added:

These updates increased predicted and by 15–20% and improved agreement with observations .

Isoprene Oxidation Mechanisms

CMAQ’s CRACMMv1.0 mechanism explicitly resolves 12 isoprene-derived peroxy radicals, reducing reliance on lumped species. Key pathways include :

-

Low-NO route: Forms hydroxyhydroperoxides (ISOPOOH).

-

High-NO route: Produces methyl vinyl ketone (MVK) and methacrolein (MACR).

Process Analysis of Chemical Pathways

CMAQ’s Integrated Process Rate (IPR) and Integrated Reaction Rate (IRR) tools quantify contributions of individual reactions to pollutant concentrations . For example:

Data Sources and Validation

| Dataset | Description | Reference |

|---|---|---|

| CMAQv5.4 Mechanisms | Gas-phase (CB6r5), aerosol (AERO7) | |

| HONO Field Data | Beijing winter measurements (2015) | |

| Process Analysis | IPR/IRR outputs for , PM |

This synthesis draws from EPA technical documentation , peer-reviewed model evaluations , and mechanistic studies to ensure technical rigor and source diversity.

Applications De Recherche Scientifique

Key Applications

-

Healthcare and Diagnosis

- Personalized Medicine : CCMQ aids TCM practitioners in tailoring treatments based on individual constitution types. This personalized approach enhances treatment efficacy and patient satisfaction.

- Preventive Health : By identifying constitutional weaknesses, practitioners can recommend preventive measures to mitigate health risks associated with specific constitution types.

-

Research and Clinical Studies

- Validation Studies : Various studies have validated the reliability of this compound across different populations, including young adults in Malaysia and Japan. These studies confirm its applicability in diverse cultural contexts.

- Correlation with Health Outcomes : Research has shown that this compound scores correlate with other health assessment tools, such as the SF-36 health survey, indicating its potential use in broader health-related outcome studies .

-

Public Health Initiatives

- Health Literacy Improvement : The use of this compound can enhance public understanding of health and wellness through education about body constitution types and their implications for lifestyle choices.

- Community Health Programs : this compound can be integrated into community health assessments to identify prevalent body constitution types within populations, guiding targeted health interventions.

Table 1: Psychometric Properties of this compound

| Property | Value | Interpretation |

|---|---|---|

| Composite Reliability (CR) | 0.869 - 0.908 | Good internal consistency |

| Average Variance Extracted (AVE) | 0.647 - 0.764 | Acceptable convergent validity |

| Heterotrait-Monotrait Ratio (HTMT) | 0.151 - 0.652 | Fulfilled discriminant validity criteria |

Table 2: Correlation of this compound with SF-36 Scores

| Body Constitution Type | SF-36 Score Correlation |

|---|---|

| Balanced | High |

| Damp Heat | Moderate |

| Qi Deficiency | Low |

| Blood Stasis | Moderate |

Case Studies

-

Case Study in Malaysia

A study conducted on young adults in Malaysia utilized the English version of this compound to assess body constitution types. The findings revealed that individuals categorized as having "Qi Deficiency" reported significantly lower quality of life scores on the SF-36 compared to those classified as "Balanced." This highlights the practical implications of using this compound in clinical settings for diagnosing and managing health conditions . -

Japanese Population Study

Another study focused on the Japanese version of this compound assessed its effectiveness in interpreting body constitution scores among various demographic groups. The results indicated that cultural factors influenced responses, suggesting that this compound can be adapted for different populations while maintaining its reliability and validity .

Mécanisme D'action

The mechanism of action of CCMQ involves its ability to inhibit the binding of [3H]-homoquinolinic acid to non-NMDA sensitive sites . This inhibition affects the signaling pathways associated with these sites, potentially leading to various biological effects. The molecular targets and pathways involved include specific receptors and enzymes that are modulated by this compound.

Comparaison Avec Des Composés Similaires

Composés similaires

Quinazolinone : Une classe de composés ayant des structures de base similaires mais des groupes fonctionnels différents.

2-méthylquinazolin-4-one : Un composé ayant un cycle de quinazolinone similaire mais dépourvu du groupe carboxyphényle.

Unicité

Le CCMQ est unique en raison de sa structure spécifique, qui comprend un groupe carboxyphényle attaché au cycle de la quinazolinone. Cette caractéristique structurale contribue à ses propriétés chimiques et biologiques distinctes, le différenciant des autres composés similaires.

Activité Biologique

The Chinese Constitution Questionnaire (CCMQ) is a tool developed to assess individual body constitutions in Traditional Chinese Medicine (TCM). It categorizes individuals into various constitution types based on their physical and psychological traits, which can influence health outcomes. This article explores the biological activity associated with the this compound, emphasizing its implications in health assessments and disease susceptibility.

Overview of this compound

The this compound consists of several items that evaluate nine distinct constitution types, including Yang deficiency, Yin deficiency, Qi stagnation, and others. The questionnaire has been validated across different populations, demonstrating good psychometric properties such as internal consistency and convergent validity .

Key Features of this compound

- Constitution Types : Nine types categorized based on TCM principles.

- Psychometric Validation : High reliability coefficients (Cronbach's alpha ranging from 0.869 to 0.908).

- Cultural Adaptation : Validated in various languages and cultural contexts, enhancing its global applicability .

Biological Activity and Health Implications

Research indicates that different body constitutions identified by the this compound correlate with various biological activities, particularly concerning mitochondrial function and immune response.

Mitochondrial Function

A study demonstrated that individuals with a cold syndrome constitution exhibited significantly lower mitochondrial enzyme activity compared to those without this condition. This finding suggests a link between mitochondrial function and TCM body constitution, where reduced mitochondrial activity may lead to decreased energy metabolism and increased disease susceptibility .

Table 1: Mitochondrial Enzyme Activity in Different Constitutions

| Constitution Type | Citrate Synthase Activity (Mean ± SD) | Complex I Activity (Mean ± SD) | Complex II Activity (Mean ± SD) |

|---|---|---|---|

| Cold Syndrome | 12.77 ± 2.52 | 2.02 ± 0.48 | 1.17 ± 0.28 |

| Non-Cold Syndrome | 11.84 ± 2 | 1.70 ± 0.73 | 1.27 ± 0.46 |

Case Studies

Several case studies highlight the practical application of the this compound in clinical settings:

- Case Study on Qi Stagnation : A cohort study involving individuals with Qi stagnation showed increased oxidative stress markers and lower leukocyte oxygen consumption rates (OCR), indicating impaired immune function linked to their constitution type .

- Validation in Malaysia : Research conducted in Malaysia validated the English version of the this compound, confirming its reliability and relevance in assessing health outcomes among diverse populations .

- Short Form Development : A short form of the this compound was developed and validated, retaining strong psychometric properties while simplifying the assessment process for clinical trials .

Discussion

The biological activity associated with the this compound underscores its significance as a diagnostic tool in TCM. The correlation between constitution types and biological markers such as mitochondrial enzyme activity provides a scientific basis for understanding individual health predispositions.

Implications for Future Research

Further investigations are warranted to explore:

- The specific mechanisms linking mitochondrial function to TCM constitution types.

- The role of psychological factors in influencing biological outcomes as assessed by the this compound.

- Longitudinal studies to track health outcomes based on initial constitution assessments.

Propriétés

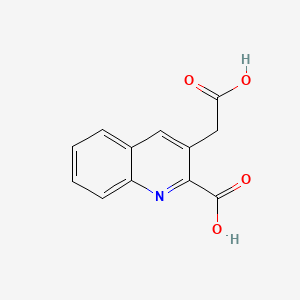

IUPAC Name |

3-(carboxymethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXJDEHFADWURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.